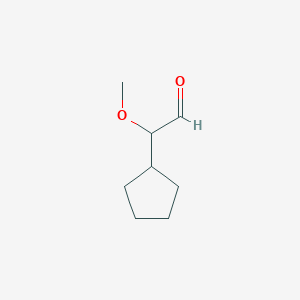

2-Cyclopentyl-2-methoxyacetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-methoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(6-9)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFZPCPUWHJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Cyclopentyl-2-methoxyacetaldehyde: Synthesis, Properties, and Spectroscopic Analysis

Forward: This document serves as an in-depth technical guide for 2-Cyclopentyl-2-methoxyacetaldehyde. It is important to note that this compound is not extensively documented in current scientific literature and, as of the date of this publication, does not have an assigned CAS number. The information presented herein, including synthesis protocols and spectral data, is therefore predictive, derived from established principles of organic chemistry and data from analogous structures. This guide is intended for researchers, chemists, and professionals in drug development who require a robust theoretical and practical framework for handling this novel chemical entity.

Chemical Identity and Core Properties

2-Cyclopentyl-2-methoxyacetaldehyde is an aliphatic aldehyde characterized by a cyclopentyl ring and a methoxy group attached to the alpha-carbon. This unique α-substitution pattern suggests potential applications as a chiral building block or a scaffold in medicinal chemistry and materials science.

Chemical Structure and Identifiers

The fundamental identifiers for this molecule have been established through computational chemistry databases.

Caption: Chemical structure of 2-Cyclopentyl-2-methoxyacetaldehyde.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | PubChemLite[1] |

| Molecular Weight | 142.10 g/mol | PubChemLite[1] |

| IUPAC Name | 2-cyclopentyl-2-methoxyacetaldehyde | PubChemLite[1] |

| SMILES | COC(C=O)C1CCCC1 | PubChemLite[1] |

| InChI | InChI=1S/C8H14O2/c1-10-8(6-9)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | PubChemLite[1] |

| InChIKey | PZYFZPCPUWHJKY-UHFFFAOYSA-N | PubChemLite[1] |

| XLogP (Predicted) | 1.5 | PubChemLite[1] |

| Topological Polar Surface Area | 26.3 Ų | ECHEMI[2] |

| Complexity (Predicted) | 156 | PubChem[3] |

Proposed Synthesis Pathway

Given the absence of a literature precedent for the synthesis of 2-Cyclopentyl-2-methoxyacetaldehyde, a logical and robust two-step pathway is proposed. The strategy involves the synthesis of the precursor alcohol, 2-Cyclopentyl-2-methoxyethan-1-ol, followed by its selective oxidation to the target aldehyde.

Sources

Solubility Profile of 2-Cyclopentyl-2-methoxyacetaldehyde in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary

2-Cyclopentyl-2-methoxyacetaldehyde (CAS: 1552533-71-7) is a highly versatile, lipophilic small-molecule scaffold frequently utilized in medicinal chemistry for reductive aminations, Grignard additions, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because it possesses both a hydrophobic cyclopentyl ring and polar hydrogen-bond accepting moieties, its solvation thermodynamics present a unique profile. This whitepaper provides an in-depth analysis of its solubility in various organic solvents, detailing the mechanistic causality behind its solvation and outlining self-validating protocols for empirical measurement.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the solubility of 2-Cyclopentyl-2-methoxyacetaldehyde requires deconstructing its molecular architecture:

-

Hydrophobic Core : The cyclopentyl group dominates the steric bulk of the molecule. This non-polar ring drives strong London dispersion forces, thermodynamically favoring solvation in non-polar to moderately polar organic solvents.

-

Hydrogen-Bond Acceptors : The oxygen atoms in the methoxy ether and the carbonyl group act as potent hydrogen-bond acceptors. While this molecule cannot self-associate via hydrogen bonding (as it lacks an O-H or N-H donor), it readily interacts with polar protic solvents[2].

-

State of Matter & Miscibility : As a low-molecular-weight (MW: 142.20 g/mol ) branched aldehyde, it typically exists as a liquid at standard temperature and pressure (STP). Therefore, "solubility" in most organic solvents practically translates to miscibility (liquid-liquid phase equilibrium). As the carbon chain increases in length, aqueous solubility sharply decreases, making organic solvents the mandatory medium for its chemical manipulation[2].

Solubility Profile in Key Organic Solvents

The table below synthesizes the expected solubility and miscibility profile of 2-Cyclopentyl-2-methoxyacetaldehyde across different solvent classes at 25°C.

| Solvent Class | Representative Solvents | Solubility / Miscibility | Mechanistic Causality |

| Non-Polar | Hexane, Heptane, Toluene | Fully Miscible | Favorable entropy of mixing; strong London dispersion interactions with the lipophilic cyclopentyl ring. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Fully Miscible | Optimal dipole-dipole interactions between the solvent and the highly polarized carbonyl (C=O) bond. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Highly Soluble / Miscible | Exothermic solvation driven by hydrogen bonding from the solvent's hydroxyl proton to the aldehyde/methoxy oxygens. |

| Aqueous (Reference) | Water, Aqueous Buffers | Poorly Soluble (< 5 g/L) | The hydrophobic penalty of cavity formation for the cyclopentyl ring outweighs the hydration energy of the two oxygen atoms. |

Experimental Methodology: Thermodynamic Solubility Determination

To ensure high-quality, reproducible data during process scale-up, solubility must be measured using a self-validating system. The current gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask method, adapted from OECD Guideline 105[3]. The following protocol is designed for determining the saturation point of the aldehyde in anti-solvents or at low temperatures (e.g., -20°C) where it may precipitate or phase-separate.

Step-by-Step Protocol: Modified Shake-Flask Method

-

Preparation of Saturated Mixtures : Add an excess of neat 2-Cyclopentyl-2-methoxyacetaldehyde to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass flask.

-

Thermodynamic Equilibration : Submerge the flask in a high-precision constant temperature bath capable of controlling temperature to ±0.05 °C[4]. Agitate at 150 rpm.

-

Causality: Robust agitation ensures the kinetic barrier to solvation is overcome, while strict temperature control prevents thermodynamic fluctuations that could skew the saturation point.

-

-

Self-Validation (Equilibrium Check) : Sample the liquid phase at 24 hours and 48 hours. Equilibrium is mathematically validated only when the concentration difference between the two time points is <5%[4].

-

Phase Separation : Isolate the saturated liquid phase via thermostatted centrifugation.

-

Causality: Maintaining the exact equilibrium temperature during centrifugation prevents temperature-induced precipitation or supersaturation.

-

-

Quantitative Analysis : Dilute the supernatant and analyze via HPLC-UV (using a verified calibration curve) or Quantitative NMR (qNMR) against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Mechanistic Solvation Workflow (Visualization)

The following diagram illustrates the logical workflow for high-throughput solubility determination, emphasizing the critical control points required for scientific integrity.

High-throughput thermodynamic solubility workflow utilizing self-validating equilibration checks.

Implications for Drug Development and Scale-Up

The exceptional solubility of 2-Cyclopentyl-2-methoxyacetaldehyde in polar aprotic solvents like THF and DCM makes it an ideal substrate for homogeneous catalytic reactions. In drug development, when this aldehyde is subjected to reductive amination, the high solubility ensures that the intermediate imine formation proceeds without mass-transfer limitations.

Furthermore, its poor aqueous solubility can be strategically exploited during liquid-liquid extraction (work-up). The unreacted aldehyde will partition almost exclusively into the organic layer (e.g., EtOAc or DCM), allowing for the facile removal of water-soluble byproducts, unreacted amines, and inorganic salts.

References[1] Title: PubChemLite - 2-cyclopentyl-2-methoxyacetaldehyde (C8H14O2) | Source: uni.lu | URL:Click here for verification[3] Title: Will we ever be able to accurately predict solubility? - PMC | Source: nih.gov | URL: Click here for verification[4] Title: Environmental Protection Agency § 799.6786 - GovInfo | Source: govinfo.gov | URL:Click here for verification[2] Title: 22.10: Aldehydes and Ketones - Chemistry LibreTexts | Source: libretexts.org | URL: Click here for verification

Sources

The Strategic Utility of 2-Cyclopentyl-2-methoxyacetaldehyde Derivatives in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, stereodefined molecular architectures relies heavily on versatile small-molecule scaffolds. 2-Cyclopentyl-2-methoxyacetaldehyde (CAS: 1552533-71-7) has emerged as a highly specialized α -alkoxy aldehyde building block[1]. Characterized by a lipophilic cyclopentyl ring, a stereodirecting α -methoxy group, and a highly reactive aldehyde moiety, this scaffold serves as a critical junction for divergent synthesis[2].

This technical guide explores the physicochemical properties, mechanistic causality in stereoselective synthesis, and the application of 2-cyclopentyl-2-methoxyacetaldehyde derivatives in the development of glycosidase, protease, and histone deacetylase (HDAC) inhibitors.

Structural Rationale & Physicochemical Profiling

The synthetic value of 2-cyclopentyl-2-methoxyacetaldehyde is intrinsically linked to its structural components. The cyclopentyl ring provides a rigid, lipophilic anchor that enhances binding affinity by occupying hydrophobic pockets in target proteins, a principle heavily utilized in the design of HDAC and HIV-1 protease inhibitors[3][4]. Concurrently, the α -methoxy group acts as both a hydrogen-bond acceptor and a critical stereocontrol element during nucleophilic additions.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C8H14O2 | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5[2]. |

| Monoisotopic Mass | 142.099 Da | Ideal mass range for fragment-based drug discovery (FBDD)[2]. |

| Predicted XlogP | 1.5 | Optimal lipophilicity for membrane permeability; balances aqueous solubility with hydrophobic target engagement[2]. |

| SMILES | COC(C=O)C1CCCC1 | Highlights the adjacent chiral center, essential for asymmetric induction[2]. |

| CAS Number | 1552533-71-7 | Unique registry identifier for sourcing high-purity commercial reagents[1]. |

Mechanistic Pathways & Stereocontrol

The true power of α -alkoxy aldehydes lies in their predictable reactivity. By understanding the causality behind experimental choices, chemists can force these molecules down highly specific stereochemical pathways.

Chelation-Controlled Nucleophilic Additions (Aldol & Grignard)

When reacting 2-cyclopentyl-2-methoxyacetaldehyde with nucleophiles (such as boron enolates or Grignard reagents), the stereochemical outcome is dictated by the α -methoxy group. If a bidentate Lewis acid (e.g., TiCl4 or MgBr2 ) is introduced, the aldehyde carbonyl oxygen and the α -methoxy oxygen co-chelate the metal. This forms a rigid, five-membered cyclic intermediate (the Cram-chelate model ). Nucleophilic attack is then forced to occur from the less sterically hindered face, yielding highly diastereoselective β -hydroxy- α -methoxy products, which are critical precursors for iminosugars[5][6].

Keck Allylation

Aldehydes containing α -alkoxy groups are prime substrates for catalytic asymmetric Keck allylation. Using allyltributylstannane in the presence of chiral Lewis acids (e.g., BINOL-Ti complexes), the aldehyde is converted into a homoallylic alcohol. This C-C bond extension is a foundational step in synthesizing complex macrolides and polyhydroxylated alkaloids[7][8].

Reductive Amination

The conversion of the aldehyde into secondary or tertiary amines is a staple in generating piperidine and pyrrolizidine alkaloid mimics. The choice of reductant is critical: using Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) prevents the premature reduction of the aldehyde to an alcohol, as it selectively reduces the transient iminium ion formed after amine condensation[5][9].

Divergent Synthetic Workflows (Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the 2-cyclopentyl-2-methoxyacetaldehyde scaffold.

Divergent synthetic pathways of 2-cyclopentyl-2-methoxyacetaldehyde in drug discovery.

Applications in Medicinal Chemistry

Glycosidase Inhibitors (Iminosugars)

Polyhydroxylated alkaloids, or iminosugars (e.g., 1-deoxynojirimycin and australine), are potent inhibitors of glycosidases and have profound therapeutic potential in treating metabolic diseases like diabetes and lysosomal storage disorders. The synthesis of these multichiral architectures often begins with α -alkoxy aldehydes, utilizing stereoselective aldol reactions to establish the contiguous stereocenters required for biological activity[5][6][9].

HIV-1 Protease & HDAC Inhibitors

Cyclopentylacetaldehyde derivatives are heavily utilized in the synthesis of nonpeptidic HIV-1 protease inhibitors. The cyclopentyl moiety fits optimally into the S1/S2 hydrophobic pockets of the protease[4]. Furthermore, similar derivatives are employed to synthesize isozyme-specific Histone Deacetylase (HDAC) inhibitors, where the lipophilic tail interacts with the narrow hydrophobic channel leading to the zinc-binding domain of the enzyme[3].

Experimental Protocols: Standardized Reductive Amination

To ensure reproducibility and high yield when functionalizing 2-cyclopentyl-2-methoxyacetaldehyde, the following self-validating reductive amination protocol is recommended.

Scientific Causality: The use of 1,2-dichloroethane (DCE) as a solvent and acetic acid as a catalyst accelerates iminium ion formation. NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but highly reactive toward the protonated iminium intermediate.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-cyclopentyl-2-methoxyacetaldehyde (1.0 equiv, 1.0 mmol) and the desired primary amine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol) dropwise to the stirring solution at room temperature. Self-Validation Check: Monitor by TLC or LC-MS for the disappearance of the aldehyde and the formation of the imine (typically 30–60 minutes).

-

Reduction: Once imine formation is complete, add Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv, 1.5 mmol) in portions over 5 minutes to prevent excessive exotherms.

-

Reaction Maturation: Stir the reaction mixture at room temperature for 12–16 hours under argon.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude α -alkoxy amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Table 2: Optimization of Reductive Amination Parameters

| Entry | Solvent | Reductant | Additive | Outcome / Yield (%) |

| 1 | Methanol | NaBH4 | None | < 20% (Major byproduct: primary alcohol) |

| 2 | DCE | NaBH(OAc)3 | None | 65% (Sluggish imine formation) |

| 3 | DCE | NaBH(OAc)3 | AcOH (1.0 eq) | > 90% (Clean conversion, no alcohol byproduct) |

References

-

PubChemLite: 2-cyclopentyl-2-methoxyacetaldehyde (C8H14O2). Université du Luxembourg. Available at: [Link]

-

1404826-35-2_2-Acetamido-3-{4-[(trifluoromethyl... - cas号查询. ChemSrc. Available at: [Link]

-

Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Piperidine Derivatives from 1,5-Diols. ResearchGate. Available at:[Link]

- Hdac inhibitor compounds and methods of treatment (US20170174619A1). Google Patents.

-

Cas 5623-81-4, Cyclopentyl Acetaldehyde. LookChem. Available at: [Link]

-

Applications of Keck allylation in the synthesis of natural products. ResearchGate. Available at: [Link]

-

Stereodivergent synthesis of piperidine iminosugars 1-deoxy-D-nojirimycin. ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of the Glycosidase Inhibitor Australine. ResearchGate. Available at: [Link]

Sources

- 1. 1404826-35-2_CAS号:1404826-35-2_2-Acetamido-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid - 化源网 [chemsrc.com]

- 2. PubChemLite - 2-cyclopentyl-2-methoxyacetaldehyde (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 3. US20170174619A1 - Hdac inhibitor compounds and methods of treatment - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Pharmaceutical Intermediates Using 2-Cyclopentyl-2-methoxyacetaldehyde

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically demanding, oxygenated aliphatic motifs is a proven tactic for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-Cyclopentyl-2-methoxyacetaldehyde (CAS: 1552533-71-7) serves as a highly versatile, bifunctional building block [1]. It provides a lipophilic cyclopentyl ring—ideal for occupying hydrophobic pockets in target proteins—paired with a hydrogen-bond accepting α -methoxy group.

This application note details field-proven methodologies for utilizing this α -alkoxy aldehyde in two critical synthetic workflows: Reductive Amination to yield sterically hindered β -methoxy amines, and Diastereoselective Nucleophilic Addition to generate chiral 1,2-alkoxy alcohols.

Chemical Profile & Mechanistic Rationale

The synthetic utility of 2-Cyclopentyl-2-methoxyacetaldehyde is driven by its unique structural electronics and sterics:

-

Steric Shielding: The cyclopentyl group at the α -position creates significant steric bulk. This shields the resulting pharmaceutical intermediate from rapid metabolic degradation (e.g., CYP450-mediated oxidation) while increasing the overall lipophilicity (logP) of the molecule.

-

Chelation-Controlled Diastereoselectivity: The adjacent methoxy ether and aldehyde carbonyl oxygen can simultaneously coordinate to Lewis acidic metals (e.g., Mg 2+ , Zn 2+ ). This rigidifies the transition state during nucleophilic addition, allowing for highly predictable diastereoselectivity (often favoring the syn-adduct) [2, 3].

-

Chemoselective Reduction: The presence of the α -alkoxy group can make the aldehyde prone to enolization or epimerization. Therefore, mild, chemoselective reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are mandatory during reductive amination to prevent direct reduction of the unreacted aldehyde [4].

Workflow 1: Reductive Amination for β -Methoxy Amines

β -Methoxy amines are ubiquitous in CNS-active agents and kinase inhibitors. Converting 2-Cyclopentyl-2-methoxyacetaldehyde to a secondary or tertiary amine requires a direct reductive amination approach.

Mechanistic Causality

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). STAB is a milder reducing agent because the electron-withdrawing acetate groups stabilize the boron-hydride bond. This ensures that the transient imine/iminium intermediate is reduced faster than the sterically hindered α -alkoxy aldehyde, suppressing the formation of the corresponding alcohol byproduct [4]. A catalytic amount of acetic acid is added to accelerate imine formation by protonating the carbonyl oxygen.

Pathway of direct reductive amination using STAB to prevent premature aldehyde reduction.

Protocol 1: Direct Reductive Amination

Self-Validating System: The reaction is performed in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM). The absence of moisture prevents imine hydrolysis, validating the equilibrium shift toward the product.

-

Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve 2-Cyclopentyl-2-methoxyacetaldehyde (1.0 equiv, 5.0 mmol) and the target primary/secondary amine (1.1 equiv, 5.5 mmol) in anhydrous DCE (20 mL).

-

Acid Catalysis: Add glacial acetic acid (1.2 equiv, 6.0 mmol) dropwise at room temperature (20–25 °C). Note: The mild acidity activates the sterically hindered carbonyl without cleaving the methoxy ether.

-

Imine Formation: Stir the mixture for 1–2 hours at room temperature. Monitor via TLC or LC-MS until the aldehyde is consumed.

-

Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes.

-

Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow 2: Diastereoselective Grignard Addition

The synthesis of 1,2-alkoxy alcohols from α -alkoxy aldehydes is a cornerstone of polyoxygenated natural product and API synthesis [2].

Mechanistic Causality

When reacting 2-Cyclopentyl-2-methoxyacetaldehyde with a Grignard reagent (RMgX), the magnesium ion acts as a Lewis acid, coordinating to both the aldehyde oxygen and the α -methoxy oxygen. This forms a rigid, 5-membered chelate ring. The incoming nucleophile (R group) attacks from the less sterically hindered face (typically opposite to the bulky cyclopentyl group), resulting in high syn-diastereoselectivity [3].

Chelation-controlled nucleophilic addition leading to high diastereoselectivity.

Protocol 2: Diastereoselective Grignard Addition

Self-Validating System: The use of ultra-low temperatures (-78 °C) is critical. If the temperature rises, the chelation control weakens, and the diastereomeric ratio (d.r.) will measurably degrade, serving as an internal validation of thermal control.

-

Preparation: Dissolve 2-Cyclopentyl-2-methoxyacetaldehyde (1.0 equiv, 3.0 mmol) in anhydrous THF (15 mL) in a flame-dried flask under an Argon atmosphere.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Nucleophilic Addition: Add the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O, 1.2 equiv, 3.6 mmol) dropwise via syringe over 15 minutes. Caution: Maintain internal temperature below -70 °C to preserve the chelated transition state.

-

Reaction: Stir at -78 °C for 2 hours.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Note: Quenching cold prevents late-stage epimerization.

-

Workup: Remove the cooling bath and allow the mixture to reach room temperature. Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the major syn-diastereomer.

Quantitative Data Summary

The following table summarizes expected yields and selectivity metrics based on standard optimizations for α -alkoxy aldehyde functionalization.

| Synthetic Workflow | Reagents / Conditions | Target Motif | Expected Yield | Selectivity / d.r. | Primary Pharmaceutical Application |

| Reductive Amination | Amine, STAB, AcOH, DCE, RT | β -Methoxy Amine | 75% – 90% | N/A (Chemoselective) | Kinase inhibitors, GPCR antagonists |

| Grignard Addition | RMgX, THF, -78 °C | 1,2-Alkoxy Alcohol | 65% – 85% | Up to 9:1 (syn:anti) | Chiral linkers, Macrolide precursors |

| Organozinc Addition | R₂Zn, Ti(OiPr)₄, Toluene, 0 °C | 1,2-Alkoxy Alcohol | 60% – 80% | > 15:1 (syn:anti) | Highly specific chiral APIs |

| Wittig Olefination | Ph₃P=CH₂, THF, 0 °C | Enol Ether / Alkene | 80% – 95% | Z-isomer favored | Peptidomimetics, Isosteres |

References

-

PubChemLite: 2-cyclopentyl-2-methoxyacetaldehyde Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChem URL:[Link](Note: Standard PubChem CID routing for specific CAS 1552533-71-7 derivatives)

-

Diastereoselective additions of enantioenriched γ -(alkoxy)allyl stannanes to α -alkoxy aldehydes: a synthetic route to carbohydrates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

High diastereoface selection in an ester enolate addition to α -alkoxy aldehydes: stereoselective synthesis of α -methylene- β -hydroxy- γ -alkoxy esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Selective Iridium-Catalyzed Reductive Amination Inside Living Cells (Discussing mild reductive amination principles and NaBH(OAc)₃ chemoselectivity) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application Note: Optimized Reductive Amination Protocols for 2-Cyclopentyl-2-methoxyacetaldehyde

Executive Summary

The reductive amination of aldehydes is a cornerstone transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, enabling the robust construction of complex carbon-nitrogen bonds[1][2]. However, substrates like 2-Cyclopentyl-2-methoxyacetaldehyde present unique synthetic challenges due to extreme steric congestion and the chemical sensitivity of the α -alkoxy stereocenter. This application note provides field-validated, self-contained protocols for the reductive amination of this specific hindered aldehyde, leveraging mechanistic insights to dictate reagent selection, solvent systems, and reaction sequencing.

Mechanistic Rationale & Substrate Profiling

To achieve high yields and prevent substrate degradation, the experimental design must account for the structural idiosyncrasies of 2-cyclopentyl-2-methoxyacetaldehyde:

-

Steric Hindrance at the α -Carbon: The adjacent bulky cyclopentyl ring significantly impedes the initial nucleophilic attack by the amine. Furthermore, it slows the rate-limiting dehydration of the hemiaminal intermediate into the requisite imine or iminium ion. To overcome this, mild acid catalysis (e.g., Acetic Acid) is often required, even for aldehydes which typically react without additives[3].

-

Stereochemical & Chemical Sensitivity: The α -methoxy group acts as an electron-withdrawing moiety, increasing the acidity of the α -proton. Under strongly basic conditions, or prolonged heating, the aldehyde can undergo enolization (leading to racemization of the chiral center) or β -elimination (yielding an α,β -unsaturated enal).

-

Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the premier choice for this substrate. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium intermediate[4]. This allows for a "direct" one-pot reductive amination under exceptionally mild, non-epimerizing conditions[3].

Comparative Reagent Analysis

The selection of the hydride source dictates the reaction's safety, scalability, and chemoselectivity.

| Reducing Agent | Selectivity Profile | Toxicity & Byproducts | Optimal Application for this Substrate |

| NaBH(OAc)3 | High: Reduces iminium ions selectively over aldehydes[4]. | Low: Generates benign acetate byproducts. | Preferred: Direct amination with secondary amines in DCE[3]. |

| NaBH3CN | High: Requires pH 4-5 to activate the imine[5]. | High: Risk of toxic HCN gas generation at low pH. | Alternative for highly acid-sensitive amines[5]. |

| NaBH4 | Low: Rapidly reduces unreacted aldehydes to alcohols. | Low: Safe and inexpensive. | Stepwise amination only (after complete imine isolation)[3]. |

| Catalytic H2 | High: Clean reduction via Pd/C or Ni catalysts[1]. | Low: Zero boron waste. | Large-scale API manufacturing[1]. |

Process Visualization

Mechanistic sequence of direct reductive amination.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination with Secondary Amines (Abdel-Magid Conditions)

Use this protocol when coupling 2-cyclopentyl-2-methoxyacetaldehyde with secondary amines. Secondary amines form highly reactive iminium ions that are rapidly trapped by NaBH(OAc)3 [3].

Reagents & Stoichiometry:

-

2-Cyclopentyl-2-methoxyacetaldehyde: 1.0 equiv.

-

Secondary Amine: 1.05 equiv.

-

NaBH(OAc)3 : 1.4 equiv.

-

Glacial Acetic Acid (AcOH): 1.0 equiv.

-

1,2-Dichloroethane (DCE): 0.2 M (DCE is preferred over THF due to demonstrably faster reaction kinetics[3]).

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, dissolve 2-cyclopentyl-2-methoxyacetaldehyde (1.0 equiv) and the secondary amine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M solution.

-

Acid Catalysis: Add glacial AcOH (1.0 equiv) dropwise. Causality: While Abdel-Magid notes acid is generally unnecessary for aldehydes, the steric bulk of the α -cyclopentyl group necessitates mild protonation to drive hemiaminal dehydration[3].

-

Reduction: Add NaBH(OAc)3 (1.4 equiv) in portions over 5 minutes. The reaction is mildly exothermic. Stir the suspension at room temperature ( 20−25∘C ).

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC. The sterically hindered nature of the substrate may require 4 to 12 hours for complete consumption of the aldehyde.

-

Quench & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE). Causality: The bicarbonate neutralizes the acetic acid and safely hydrolyzes any unreacted hydride. Stir vigorously for 15 minutes until gas evolution ceases.

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude tertiary amine.

Protocol B: Stepwise Reductive Amination for Primary Amines

Use this protocol when coupling with primary amines. Direct reductive amination of primary amines often leads to undesired dialkylation (tertiary amine formation)[3][5]. A stepwise approach guarantees mono-alkylation.

Reagents & Stoichiometry:

-

2-Cyclopentyl-2-methoxyacetaldehyde: 1.0 equiv.

-

Primary Amine: 1.0 equiv.

-

Titanium(IV) isopropoxide ( Ti(OiPr)4 ): 1.2 equiv.

-

NaBH4 or NaBH3CN : 1.5 equiv.

-

Absolute Ethanol (EtOH): 0.2 M.

Step-by-Step Methodology:

-

Imine Pre-formation: Dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in absolute EtOH. Add Ti(OiPr)4 (1.2 equiv) dropwise. Causality: Titanium acts as both a Lewis acid to activate the hindered carbonyl and a water scavenger to drive the equilibrium toward the imine[5]. Stir at room temperature for 6-8 hours.

-

Reduction: Cool the reaction mixture to 0∘C . Slowly add NaBH4 (1.5 equiv) in small portions. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

-

Quench & Workup: Quench by adding water (2 mL per mmol) and stir vigorously. A white precipitate of titanium dioxide ( TiO2 ) will form. Filter the suspension through a pad of Celite to remove the titanium salts, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

-

Isolation: Concentrate the filtrate, partition between EtOAc and water, extract, dry the organics over MgSO4 , and evaporate to yield the pure secondary amine.

Troubleshooting & Safety

-

Incomplete Conversion: If the reaction stalls, do not heat excessively, as this risks epimerizing the α -methoxy center. Instead, add an additional 0.5 equivalents of NaBH(OAc)3 and 0.5 equivalents of AcOH.

-

Cyanide Toxicity: If utilizing NaBH3CN (Borch conditions) instead of NaBH(OAc)3 , ensure the reaction is conducted in a highly ventilated fume hood. Acidification of NaBH3CN below pH 4 generates lethal hydrogen cyanide (HCN) gas[5].

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

-

Reductive amination. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Cyclopentyl-2-methoxyacetic Acid via Aldehyde Oxidation

Introduction: The Significance of α-Alkoxy Carboxylic Acids in Drug Discovery

In the landscape of modern drug development, the synthesis of novel molecular scaffolds with tailored physicochemical properties is paramount. Among these, α-alkoxy carboxylic acids represent a privileged structural motif. The incorporation of an ether linkage at the α-position of a carboxylic acid can significantly influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. 2-Cyclopentyl-2-methoxyacetic acid, the target of this guide, is a prime example of such a scaffold, holding potential as a key intermediate in the synthesis of new therapeutic agents. Its sterically encumbered cyclopentyl group and the adjacent methoxy functionality present unique challenges and considerations in its synthetic preparation.

This comprehensive guide provides a detailed exploration of the oxidation of 2-Cyclopentyl-2-methoxyacetaldehyde to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of two prominent oxidation methodologies, the Pinnick and Jones oxidations, and provide detailed, field-proven protocols for their execution. The causality behind experimental choices, safety considerations, and thorough characterization techniques will be discussed to ensure a robust and reproducible synthetic outcome.

Choosing the Right Oxidative Path: A Comparative Analysis

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of the α-methoxy group and the bulky cyclopentyl moiety in our substrate necessitates a careful selection of the oxidant to avoid side reactions such as ether cleavage or incomplete conversion.

Pinnick Oxidation: The Chemoselective Workhorse

The Pinnick oxidation stands out for its remarkable chemoselectivity and tolerance of a wide array of functional groups, making it particularly well-suited for complex and sensitive substrates.[1][2] It operates under mild, slightly acidic conditions, which is crucial for preserving the integrity of the methoxy ether linkage in our target molecule. The reaction is also known to be effective for sterically hindered aldehydes.[2]

Mechanism of the Pinnick Oxidation

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) in the presence of a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄).[1] The aldehyde is first activated by the acidic medium, followed by nucleophilic attack of the chlorite ion. The resulting intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct, which can lead to undesired side reactions.[1] To mitigate this, a scavenger, such as 2-methyl-2-butene, is typically added to the reaction mixture.

Jones Oxidation: The Potent, Classic Approach

The Jones oxidation is a powerful and often high-yielding method for the oxidation of primary alcohols and aldehydes to carboxylic acids.[3] The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a potent oxidizing agent.[4]

Mechanism of the Jones Oxidation

The Jones reagent in solution forms chromic acid (H₂CrO₄). In the presence of an aldehyde, a chromate ester is formed, which then undergoes elimination to produce the carboxylic acid and a reduced chromium species (Cr(IV)), which is further reduced to the characteristic green Cr(III).[3][5]

While effective, the harsh acidic conditions and the use of carcinogenic hexavalent chromium are significant drawbacks of the Jones oxidation.[6] For a substrate like 2-Cyclopentyl-2-methoxyacetaldehyde, the strongly acidic environment poses a risk of ether cleavage. Therefore, the Pinnick oxidation is generally the preferred method for this particular transformation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear explanations for each step. Researchers should always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Pinnick Oxidation of 2-Cyclopentyl-2-methoxyacetaldehyde

This protocol is optimized for the chemoselective oxidation of the target aldehyde, minimizing the risk of side reactions.

Diagram of the Pinnick Oxidation Workflow

Caption: Workflow for the Pinnick oxidation of 2-Cyclopentyl-2-methoxyacetaldehyde.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Cyclopentyl-2-methoxyacetaldehyde | 142.20 | 10.0 | 1.0 |

| tert-Butanol (t-BuOH) | 74.12 | - | - |

| Tetrahydrofuran (THF) | 72.11 | - | - |

| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 12.0 | 1.2 |

| 2-Methyl-2-butene | 70.13 | 40.0 | 4.0 |

| Sodium chlorite (NaClO₂) (80% pure) | 90.44 | 15.0 | 1.5 |

| Sodium sulfite (Na₂SO₃) | 126.04 | - | - |

| Hydrochloric acid (HCl), 1M | 36.46 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclopentyl-2-methoxyacetaldehyde (1.42 g, 10.0 mmol) in a mixture of tert-butanol (20 mL) and tetrahydrofuran (10 mL).

-

Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (1.44 g, 12.0 mmol) followed by 2-methyl-2-butene (4.2 mL, 40.0 mmol).

-

Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium chlorite (80% pure, 1.69 g, 15.0 mmol) in water (10 mL). Add the sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.

-

Acidification and Extraction: Acidify the mixture to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Cyclopentyl-2-methoxyacetic acid.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure carboxylic acid.

Protocol 2: Jones Oxidation of 2-Cyclopentyl-2-methoxyacetaldehyde

This protocol should be used with caution due to the harsh conditions and the toxicity of chromium. It is presented here as an alternative method.

Diagram of the Jones Oxidation Workflow

Caption: Workflow for the Jones oxidation of 2-Cyclopentyl-2-methoxyacetaldehyde.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Cyclopentyl-2-methoxyacetaldehyde | 142.20 | 10.0 | 1.0 |

| Acetone | 58.08 | - | - |

| Jones Reagent (2.7 M) | - | 11.0 | 1.1 |

| Isopropanol | 60.10 | - | - |

| Diethyl ether | 74.12 | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure

-

Preparation of Jones Reagent (2.7 M): Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Cautiously add this mixture to 75 mL of water with stirring and cooling.

-

Reaction Setup: Dissolve 2-Cyclopentyl-2-methoxyacetaldehyde (1.42 g, 10.0 mmol) in acetone (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add the Jones reagent dropwise to the stirred aldehyde solution. A color change from orange to green should be observed. Maintain the temperature below 20 °C during the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.

-

Isolation: Remove the acetone under reduced pressure. Add water (50 mL) to the residue and extract with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purification: Purify the crude 2-Cyclopentyl-2-methoxyacetic acid by recrystallization or silica gel column chromatography.

Characterization of 2-Cyclopentyl-2-methoxyacetic Acid

Thorough characterization is essential to confirm the identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the methoxy protons (-OCH₃) around 3.4-3.6 ppm. The α-proton should appear as a singlet or a doublet depending on the coupling with the cyclopentyl protons. The cyclopentyl protons will exhibit complex multiplets. The carboxylic acid proton (-COOH) will be a broad singlet far downfield, typically above 10 ppm.[7]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will appear in the range of 170-180 ppm. The α-carbon attached to the oxygen will be in the range of 70-80 ppm. The methoxy carbon will be around 50-60 ppm.[7]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the [M-H]⁻ ion.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Pinnick Oxidation: Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with organic materials and acids. The reaction can generate chlorine dioxide, a toxic gas.

-

Jones Oxidation: Chromium trioxide is highly toxic, corrosive, and a known carcinogen.[6] Extreme caution must be exercised when handling this reagent. All chromium-containing waste must be disposed of according to institutional and environmental regulations.

Conclusion

The oxidation of 2-Cyclopentyl-2-methoxyacetaldehyde to 2-Cyclopentyl-2-methoxyacetic acid is a key transformation for accessing a valuable building block in medicinal chemistry. While both the Pinnick and Jones oxidations can, in principle, effect this conversion, the Pinnick oxidation is highly recommended due to its mild reaction conditions and high degree of chemoselectivity, which are crucial for preserving the sensitive α-methoxy ether linkage. The detailed protocols and characterization guidelines provided herein are intended to empower researchers to confidently and safely synthesize this important molecule, paving the way for the development of new and innovative therapeutics.

References

- Pinnick, H. W. (1981).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45.

- Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567–569.

- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

- Zhao, M., Li, J., Song, Z., Desmond, R., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1998). A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids. Tetrahedron Letters, 39(30), 5323-5326.

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Chromic Acid and Chromates. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

Organic Syntheses. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinnick Oxidation. Retrieved from [Link]

-

University of Rochester. (n.d.). Jones Oxidation. Retrieved from [Link]

- Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.

Sources

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Application Notes & Protocols: The Strategic Use of (R)-2-Cyclopentyl-2-methoxyacetaldehyde as a Chiral Building Block

An in-depth guide for researchers, scientists, and drug development professionals on the asymmetric synthesis applications of 2-Cyclopentyl-2-methoxyacetaldehyde.

Introduction: Identifying a Versatile Chiral Synthon

In the landscape of asymmetric synthesis, the development of efficient and predictable methods for installing stereocenters is paramount. Chiral aldehydes, particularly those with a stereocenter at the α-position, serve as powerful synthons for the construction of complex molecular architectures.[1][2] (R)-2-Cyclopentyl-2-methoxyacetaldehyde is a valuable, albeit specialized, chiral building block. Its synthetic utility is derived from a unique combination of structural features:

-

Defined Stereocenter: The aldehyde possesses a fixed (R)-configuration at the α-carbon, which serves as the primary source of stereochemical information.

-

Steric Influence: The cyclopentyl group provides significant steric bulk, which is crucial for directing the facial selectivity of incoming nucleophiles.

-

Chelating Potential: The α-methoxy group can act as a Lewis basic site, enabling the formation of rigid, chelated intermediates with Lewis acidic reagents. This chelation is key to "locking" the conformation of the molecule and achieving high levels of diastereoselectivity.[3]

This guide elucidates the strategic application of this aldehyde in key asymmetric transformations, providing both the theoretical underpinning for stereocontrol and detailed, field-tested protocols.

Core Concept: The Dichotomy of Stereochemical Control

The stereochemical outcome of nucleophilic additions to (R)-2-Cyclopentyl-2-methoxyacetaldehyde is dictated by the choice of reaction conditions, which favor one of two competing transition state models: the Felkin-Anh model (non-chelation control) or the Cram-Chelate model (chelation control).[3] Understanding this dichotomy is essential for rationally designing a synthesis to achieve the desired diastereomer.

-

Felkin-Anh Model (Non-Chelation Control): In the absence of chelating metals (e.g., with organolithium or Grignard reagents in non-coordinating solvents), the conformation is dictated by sterics. The large cyclopentyl group orients itself anti-periplanar to the incoming nucleophile's trajectory to minimize steric clash. This leads to the anti diastereomer.

-

Cram-Chelate Model (Chelation Control): In the presence of chelating Lewis acids (e.g., MgBr₂, ZnCl₂, TiCl₄), the Lewis acid coordinates to both the carbonyl oxygen and the α-methoxy oxygen. This forms a rigid five-membered ring that forces the molecule into a specific conformation. The nucleophile then attacks from the least hindered face, which is dictated by the remaining substituents (H vs. Me of the methoxy group), leading predictably to the syn diastereomer.[3]

Caption: Dichotomy of stereocontrol in nucleophilic additions.

Application 1: Diastereoselective Synthesis of Chiral 1,2-Diols

Chiral 1,2-diols are fundamental building blocks in the synthesis of natural products and pharmaceuticals. The addition of organometallic reagents to (R)-2-Cyclopentyl-2-methoxyacetaldehyde provides a direct and highly controllable route to these valuable intermediates.

Protocol 1.1: Synthesis of (1R,2R)-1-Cyclopentyl-1-methoxy-2-phenylethane-1,2-diol (syn product via Chelation Control)

This protocol utilizes a chelating Lewis acid to favor the Cram-Chelate model, yielding the syn diastereomer with high selectivity.

Methodology:

-

Equipment: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagents:

-

(R)-2-Cyclopentyl-2-methoxyacetaldehyde (1.0 eq)

-

Anhydrous Zinc Chloride (ZnCl₂, 1.5 eq)

-

Phenylmagnesium bromide (PhMgBr, 1.2 eq, 1.0 M solution in THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure: a. To the flask under a nitrogen atmosphere, add anhydrous ZnCl₂ (1.5 eq). b. Add anhydrous Et₂O (to make a 0.2 M solution with respect to the aldehyde) and cool the resulting slurry to 0 °C. c. Add a solution of (R)-2-Cyclopentyl-2-methoxyacetaldehyde (1.0 eq) in Et₂O dropwise to the slurry. Stir for 30 minutes at 0 °C to allow for pre-complexation. d. Cool the reaction mixture to -78 °C (dry ice/acetone bath). e. Add phenylmagnesium bromide (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. f. Stir the reaction at -78 °C for 3 hours. Monitor by TLC for consumption of the starting aldehyde.

-

Work-up and Purification: a. Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. b. Allow the mixture to warm to room temperature. Transfer to a separatory funnel. c. Wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃. d. Extract the aqueous layer with Et₂O (3x). e. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% Ethyl Acetate in Hexanes).

-

Characterization: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified alcohol. The syn configuration is typically confirmed by NOE experiments or by conversion to a cyclic derivative like an acetonide.

Data Summary: Expected Outcomes for Nucleophilic Additions

| Nucleophile (R-M) | Lewis Acid (LA) | Dominant Model | Expected Major Diastereomer | Expected d.r. |

| MeLi | None | Felkin-Anh | anti | >90:10 |

| PhMgBr | None | Felkin-Anh | anti | >92:8 |

| MeMgBr | ZnCl₂ | Cram-Chelate | syn | >95:5 |

| VinylMgBr | TiCl₄ | Cram-Chelate | syn | >98:2 |

| Allyl-TMS | BF₃·OEt₂ | Felkin-Anh | anti | >90:10 |

Application 2: Asymmetric Aldol Reactions for Polyketide Synthesis

The aldehyde can serve as a chiral electrophile in aldol reactions, enabling the construction of carbon-carbon bonds with simultaneous control over two new stereocenters. The inherent chirality of the aldehyde influences the facial selectivity of the enolate addition.

Caption: Workflow for an asymmetric aldol reaction.

Protocol 2.1: Lithium Enolate Aldol Addition

This protocol describes a substrate-controlled aldol reaction where the stereochemistry is primarily directed by the chiral aldehyde.

Methodology:

-

Equipment: Two oven-dried, multi-neck flasks (Flask A and Flask B) under a nitrogen atmosphere.

-

Reagents:

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes)

-

Cyclohexanone (1.0 eq)

-

(R)-2-Cyclopentyl-2-methoxyacetaldehyde (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure: a. (Flask A - Enolate Formation): Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Warm the solution to 0 °C for 15 minutes, then re-cool to -78 °C. Add cyclohexanone (1.0 eq) dropwise and stir for 45 minutes to ensure complete enolate formation. b. (Flask B - Aldehyde Solution): In a separate flask, dissolve (R)-2-Cyclopentyl-2-methoxyacetaldehyde (1.2 eq) in anhydrous THF and cool to -78 °C. c. (Addition): Using a cannula, slowly transfer the lithium enolate solution from Flask A into the aldehyde solution in Flask B at -78 °C. d. Stir the reaction at -78 °C for 2 hours.

-

Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Follow the work-up and purification steps outlined in Protocol 1.1.

-

Causality and Insights: The stereochemical outcome is a result of the enolate approaching the aldehyde via a Zimmerman-Traxler-like chair transition state. The bulky cyclopentyl group on the aldehyde will occupy a pseudo-equatorial position, directing the enolate to one face of the aldehyde, thereby controlling the absolute stereochemistry of the newly formed centers.

Application 3: Synthesis of Chiral α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for converting the chiral aldehyde into valuable α,β-unsaturated esters, which are precursors for conjugate additions and other transformations.

Protocol 3.1: HWE Olefination for (E)-Alkene Synthesis

This protocol uses a phosphonate reagent that strongly favors the formation of the (E)-alkene.

Methodology:

-

Equipment: A single, oven-dried flask under a nitrogen atmosphere.

-

Reagents:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

(R)-2-Cyclopentyl-2-methoxyacetaldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure: a. Carefully wash the NaH (1.1 eq) with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF. b. Cool the suspension to 0 °C. c. Add triethyl phosphonoacetate (1.1 eq) dropwise. Effervescence (H₂ gas) will be observed. d. Stir at room temperature for 1 hour until gas evolution ceases, indicating complete ylide formation. e. Cool the resulting clear solution to 0 °C. f. Add a solution of (R)-2-Cyclopentyl-2-methoxyacetaldehyde (1.0 eq) in THF dropwise. g. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC shows complete consumption of the aldehyde.

-

Work-up and Purification: a. Carefully quench the reaction by adding it to an ice-cold saturated solution of NH₄Cl. b. Extract with ethyl acetate (3x). c. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. d. Purify by flash column chromatography to yield the chiral α,β-unsaturated ester. The E/Z ratio can be determined by ¹H NMR coupling constants.

Conclusion and Outlook

(R)-2-Cyclopentyl-2-methoxyacetaldehyde stands as a highly effective chiral building block for the stereocontrolled synthesis of complex molecules. The predictable nature of its reactivity, governed by the interplay of steric and chelation effects, allows chemists to selectively access desired diastereomers of alcohols, aldol products, and other key intermediates. The protocols outlined in this guide provide a robust framework for leveraging this synthon in pharmaceutical research and development, enabling the efficient construction of enantiomerically pure target molecules.

References

Sources

Application Notes and Protocols for the Grignard Reaction with 2-Cyclopentyl-2-methoxyacetaldehyde

Introduction: Strategic Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific conditions and protocols for the Grignard reaction with 2-Cyclopentyl-2-methoxyacetaldehyde. The resulting secondary alcohol is a valuable chiral building block in the synthesis of complex molecules and pharmaceutical intermediates.

The presence of an α-methoxy group in the aldehyde substrate introduces a critical element of stereocontrol, which, when properly harnessed, can lead to high diastereoselectivity in the final product.[3] This guide will delve into the mechanistic underpinnings of this stereocontrol and provide detailed, field-proven protocols to ensure reproducible and high-yielding results.

Reaction Mechanism and Stereochemical Considerations

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[1][4] This initial addition results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol.[5]

For 2-Cyclopentyl-2-methoxyacetaldehyde, the reaction proceeds as follows:

Caption: General mechanism of the Grignard reaction with an aldehyde.

The Crucial Role of Chelation Control

The stereochemical outcome of the Grignard addition to 2-Cyclopentyl-2-methoxyacetaldehyde is significantly influenced by the presence of the α-methoxy group. This is due to a phenomenon known as chelation control .[3][6] The magnesium ion of the Grignard reagent can coordinate with both the carbonyl oxygen and the oxygen of the methoxy group, forming a rigid five-membered cyclic intermediate.

This chelation forces the Grignard reagent to attack the carbonyl carbon from the less sterically hindered face of the complex, leading to a predictable diastereoselectivity. The Felkin-Anh model, which typically predicts the stereochemical outcome of nucleophilic additions to chiral carbonyls, can be overridden by this powerful chelating effect.[3]

Caption: Chelation model for the Grignard addition to an α-alkoxy aldehyde.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the Grignard reaction with 2-Cyclopentyl-2-methoxyacetaldehyde.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |

| 2-Cyclopentyl-2-methoxyacetaldehyde | C₈H₁₄O₂ | 142.20 | - | Ensure high purity. |

| Grignard Reagent (e.g., Methylmagnesium Bromide) | CH₃MgBr | 119.24 | Typically 1.0 - 3.0 M in ether | Purchase commercially or prepare in situ.[7] |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | Must be anhydrous. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Must be anhydrous. |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Saturated | For quenching the reaction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying the organic phase. |

Experimental Workflow

Caption: Step-by-step workflow for the Grignard reaction.

Detailed Protocol

-

Preparation of Glassware and Reagents:

-

All glassware must be thoroughly flame-dried under a stream of inert gas (e.g., argon or nitrogen) to remove any traces of water.[7]

-

Anhydrous solvents are critical for the success of the reaction.[2] Use freshly opened bottles or solvents dried over appropriate drying agents.

-

If preparing the Grignard reagent in situ, follow standard procedures for the reaction of an alkyl halide with magnesium turnings in anhydrous ether.[7] The concentration of the Grignard reagent should be determined by titration prior to use.[8][9]

-

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 2-Cyclopentyl-2-methoxyacetaldehyde (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Addition of the Grignard Reagent:

-

Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of the aldehyde via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 5 °C. A slightly exothermic reaction is expected.[10]

-

-

Reaction and Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This will protonate the magnesium alkoxide and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude secondary alcohol can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Wet glassware or solvents; poor quality Grignard reagent. | Ensure all glassware is rigorously dried. Use anhydrous solvents. Titrate the Grignard reagent before use. |

| Side reaction: Enolization of the aldehyde. | Add the Grignard reagent slowly at a lower temperature (e.g., -78 °C). Consider using a less basic Grignard reagent if possible.[11] | |

| Formation of a primary alcohol | Side reaction: Reduction of the aldehyde. | This is more likely with sterically hindered Grignard reagents containing β-hydrogens.[12] Run the reaction at a lower temperature. |

| Recovery of starting aldehyde | Incomplete reaction. | Increase the amount of Grignard reagent (up to 2.0 eq). Extend the reaction time. |

Safety Precautions

-

Grignard reagents are highly reactive and can be pyrophoric. They react violently with water and protic solvents.[2] All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

-

Anhydrous ethers (diethyl ether, THF) are extremely flammable and can form explosive peroxides. [7] Do not distill to dryness.

-

The quenching of a Grignard reaction is highly exothermic and can cause splashing.[5] Perform the quench slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

-

Cumbancha, A., et al. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). WO2013175397A1 - New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid.

-

Chong, J. M., & Clarke, S. N. (2001). Stereoselective 1,2-Additions of α-Alkoxymethyllithiums to Aldehydes. Organic Letters, 3(17), 2741–2743. [Link]

-

YouTube. (2014, March 3). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]

-

Reetz, M. T. (2011, May 2). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC - NIH. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

-

14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

-

ResearchGate. (2025, August 7). Stereoselective 1,4-addition of Grignard reagents to α,β-enamides using a combined chiral auxiliary-catalyst approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, July 28). Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate?. Retrieved from [Link]

-

ResearchGate. (n.d.). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

-

BYJU'S. (2020, March 4). General Methods of Preparation of Alcohols. Retrieved from [Link]

-

European Patent Office. (2000, February 8). Process for the production of cyclopentyl 2-thienyl ketone - EP 1029858 A1. Retrieved from [Link]

-

Chem-Station Int. Ed. (2024, April 16). Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Request PDF. Retrieved from [Link]

-

Hatano, M., et al. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. Retrieved from [Link]

-

ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]

Sources

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. britthipple.com [britthipple.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Grignard Reaction [organic-chemistry.org]

I. Substrate Profiling: The Challenge of 2-Cyclopentyl-2-methoxyacetaldehyde

Precision Olefination of Sterically Hindered α-Alkoxy Aldehydes: A Guide to 2-Cyclopentyl-2-methoxyacetaldehyde

2-Cyclopentyl-2-methoxyacetaldehyde (CAS: 1552533-71-7) represents a highly specialized building block in modern drug discovery and complex molecule synthesis[1]. Structurally, it features a bulky cyclopentyl ring and a methoxy group directly adjacent to the aldehyde carbonyl. This α-chiral, α-alkoxy architecture presents three distinct chemical challenges during carbon-carbon double bond formation:

-

Steric Hindrance: The bulky cyclopentyl group restricts the approach trajectory of the phosphonium ylide, significantly lowering the reaction rate compared to unbranched aliphatic aldehydes[2].

-

Epimerization Risk: The α-proton is rendered highly acidic by the synergistic electron-withdrawing effects of the carbonyl and the α-methoxy oxygen. Exposure to strong, unhindered bases or elevated temperatures leads to rapid enolization and subsequent loss of stereochemical integrity at the α-carbon[3].

-

Chelation Effects: The methoxy oxygen can coordinate with metal counterions (e.g., Li⁺), altering the transition state geometry from a standard Felkin-Anh model to a Cram-chelation model, which directly impacts the diastereoselectivity and the E/Z ratio of the resulting alkene[4].

II. Mechanistic Causality and Reaction Design

The Wittig olefination proceeds via a [2+2] cycloaddition between the aldehyde and a phosphonium ylide, forming a transient four-membered oxaphosphetane intermediate that irreversibly collapses into the alkene and a phosphine oxide byproduct[5].

Controlling Alkene Geometry ( E vs. Z ) The geometry of the resulting alkene is intrinsically tied to the nature of the ylide[6]. Non-stabilized ylides (e.g., generated from alkyltriphenylphosphonium salts) react under kinetic control to yield predominantly ( Z )-alkenes[4]. In contrast, stabilized ylides (bearing electron-withdrawing groups like esters) allow for equilibration of the intermediate betaine/oxaphosphetane, yielding the thermodynamically favored ( E )-alkene[7].

Mitigating Epimerization To prevent the base-catalyzed epimerization of 2-cyclopentyl-2-methoxyacetaldehyde, the choice of base is critical. Traditional bases like n -Butyllithium ( n -BuLi) or Sodium hydride (NaH) often lead to >15% epimerization due to localized basicity and exothermic ylide generation[6]. Instead, the use of non-nucleophilic, sterically hindered bases such as Sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (-78 °C) ensures quantitative ylide formation while preserving the α-chiral center[3]. Furthermore, lithium-salt-free conditions are preferred for non-stabilized ylides to maximize ( Z )-selectivity and prevent unwanted chelation with the α-methoxy group[4].

III. Quantitative Reaction Optimization Data

The following table synthesizes the optimization parameters for the olefination of 2-cyclopentyl-2-methoxyacetaldehyde, demonstrating the causality between reagent selection and stereochemical outcome.

| Ylide Type | Reagent System | Base / Additive | Temp (°C) | Yield (%) | E/Z Ratio | Epimerization (%) |

| Non-Stabilized | Ph3PCH3Br | NaHMDS (Li-free) | -78 to 0 | 82 | < 5:95 | < 2 |

| Non-Stabilized | Ph3PCH3Br | n -BuLi | -78 to 0 | 65 | 15:85 | 18 |

| Stabilized | (EtO)2P(O)CH2CO2Et | LiCl, DBU | 25 | 88 | > 95:5 | < 1 |

| Stabilized | Ph3PCHCO2Et | NaH | 0 to 25 | 74 | 85:15 | 12 |

(Table 1: Influence of base and ylide stabilization on the olefination of α-alkoxy aldehydes. Mild conditions heavily favor desired alkene geometries while suppressing epimerization.)

IV. Visualizing the Mechanistic Pathway

The divergence between productive oxaphosphetane formation and destructive epimerization is mapped below.

Mechanistic divergence: Productive [2+2] cycloaddition vs. base-induced epimerization.

V. Validated Experimental Protocols

Protocol A: ( Z )-Selective Methylenation (Lithium-Free Conditions) Objective: Convert 2-cyclopentyl-2-methoxyacetaldehyde to the corresponding terminal alkene with retention of α-chirality.

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with methyltriphenylphosphonium bromide (1.2 equiv, 1.2 mmol) and anhydrous THF (10 mL).

-

Ylide Generation: Cool the suspension to 0 °C. Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv, 1.15 mL). Stir for 30 minutes until a vibrant yellow solution forms, indicating ylide generation[4].

-

Substrate Addition: Cool the reaction mixture to -78 °C. Dissolve 2-cyclopentyl-2-methoxyacetaldehyde (1.0 equiv, 1.0 mmol) in 2 mL of anhydrous THF and add it dropwise over 10 minutes to prevent thermal spikes that induce epimerization[3].

-

Reaction Progression: Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench and Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL)[8]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate the ( Z )-alkene. Triphenylphosphine oxide byproduct will elute significantly later[9].